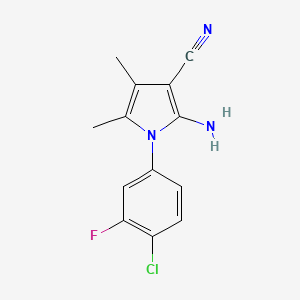
2-Amino-1-(4-chloro-3-fluorophenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-1-(4-chloro-3-fluorophenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile is a synthetic organic compound with a complex structure It is characterized by the presence of an amino group, a chloro-fluorophenyl group, and a pyrrole ring with dimethyl and carbonitrile substituents
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(4-chloro-3-fluorophenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a Paal-Knorr reaction, where a 1,4-dicarbonyl compound reacts with an amine.
Introduction of the Chloro-Fluorophenyl Group: This step involves a nucleophilic aromatic substitution reaction where a chloro-fluorobenzene derivative reacts with the pyrrole intermediate.
Addition of the Amino Group: The amino group is introduced through a reductive amination reaction.
Incorporation of the Carbonitrile Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.
化学反応の分析
Types of Reactions
2-Amino-1-(4-chloro-3-fluorophenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro and fluoro groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Oxidized derivatives with hydroxyl or carbonyl groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with various nucleophiles replacing the chloro or fluoro groups.
科学的研究の応用
2-Amino-1-(4-chloro-3-fluorophenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 2-Amino-1-(4-chloro-3-fluorophenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
2-Amino-1-(4-chlorophenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile: Lacks the fluorine atom, which may affect its reactivity and biological activity.
2-Amino-1-(4-fluorophenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile: Lacks the chlorine atom, which may influence its chemical properties.
2-Amino-1-(4-chloro-3-methylphenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile: Substitution of the fluorine atom with a methyl group, altering its steric and electronic properties.
Uniqueness
The presence of both chloro and fluoro substituents in 2-Amino-1-(4-chloro-3-fluorophenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile imparts unique chemical and biological properties, making it distinct from similar compounds. These substituents can influence the compound’s reactivity, stability, and interaction with biological targets, potentially leading to novel applications in various fields.
特性
分子式 |
C13H11ClFN3 |
|---|---|
分子量 |
263.70 g/mol |
IUPAC名 |
2-amino-1-(4-chloro-3-fluorophenyl)-4,5-dimethylpyrrole-3-carbonitrile |
InChI |
InChI=1S/C13H11ClFN3/c1-7-8(2)18(13(17)10(7)6-16)9-3-4-11(14)12(15)5-9/h3-5H,17H2,1-2H3 |
InChIキー |
WJNCDJUEPZKFMZ-UHFFFAOYSA-N |
正規SMILES |
CC1=C(N(C(=C1C#N)N)C2=CC(=C(C=C2)Cl)F)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Benzo[d]oxazole-2,7-dicarbaldehyde](/img/structure/B15206651.png)

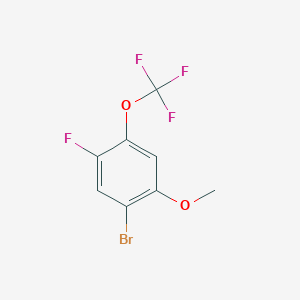

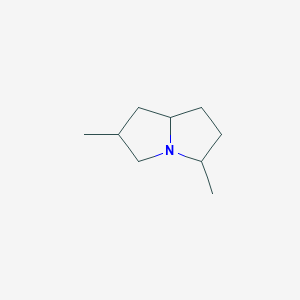


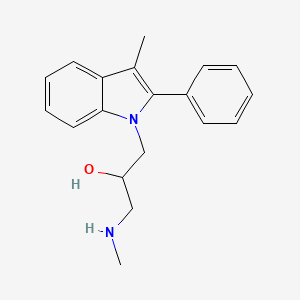


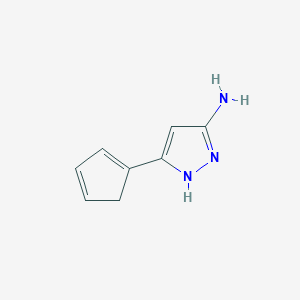
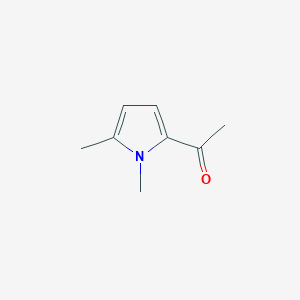
![(1S,5R,8AS)-1-ethyl-3-oxohexahydro-1H-oxazolo[3,4-a]pyridine-5-carboxylic acid](/img/structure/B15206755.png)
